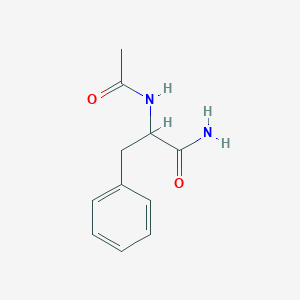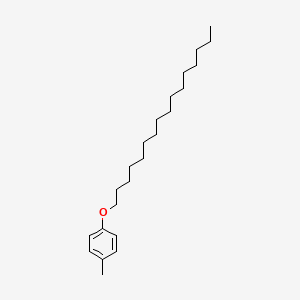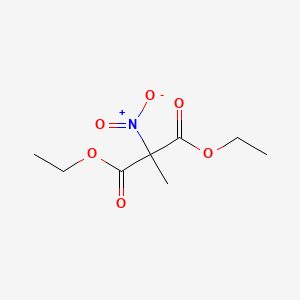
1-Ethyl-1-cyclododecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-cyclododecanol is an organic compound with the molecular formula C14H28O It is a cycloalkanol derivative, characterized by a twelve-membered ring structure with an ethyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclododecanol can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-1-cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-ethyl-1-cyclododecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-cyclododecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-ethyl-1-cyclododecanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-ethylcyclododecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 1-Ethyl-1-cyclododecanone.
Reduction: 1-Ethylcyclododecane.
Substitution: 1-Ethyl-1-chlorocyclododecane.
Scientific Research Applications
1-Ethyl-1-cyclododecanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Mechanism of Action
The mechanism of action of 1-ethyl-1-cyclododecanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability .
Comparison with Similar Compounds
1-Cyclododecanol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-Vinyl-1-cyclododecanol: Contains a vinyl group instead of an ethyl group, leading to variations in its chemical behavior.
2-Chloro-1-cyclododecanol: Substituted with a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness: 1-Ethyl-1-cyclododecanol is unique due to the presence of both an ethyl group and a hydroxyl group on a twelve-membered ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
16313-36-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-ethylcyclododecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h15H,2-13H2,1H3 |
InChI Key |
LFMXXMJSRXDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)







